2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Description
Properties
Molecular Formula |
C22H16Cl2N2O2 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-12-6-9-17-19(10-12)28-22(26-17)14-8-7-13(2)18(11-14)25-21(27)15-4-3-5-16(23)20(15)24/h3-11H,1-2H3,(H,25,27) |
InChI Key |
QHDJYNQCOXJLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of 2-Amino-4-Methylphenol Derivatives
The 6-methyl-1,3-benzoxazole moiety is synthesized via cyclodehydration of a substituted 2-aminophenol precursor. A representative protocol involves:
-
Step 1 : Acylation of 2-amino-4-methylphenol with acetyl chloride in dichloromethane (DCM) at 0°C, yielding N-(2-hydroxy-5-methylphenyl)acetamide.
-
Step 2 : Cyclization using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, forming 6-methyl-1,3-benzoxazole (85% yield).
Reaction Conditions :
Alternative Route: One-Pot Synthesis
A one-pot method combines acylation and cyclization:
-
2-Amino-4-methylphenol reacts with acetic anhydride in the presence of sulfuric acid, followed by POCl₃-mediated cyclization at reflux (117°C). This approach reduces purification steps but requires careful control of stoichiometry to minimize byproducts.
Functionalization of the Benzoxazole Intermediate
Nitration and Reduction to Aniline
To introduce the aniline group at position 5 of the benzoxazole:
-
Nitration : Treat 6-methyl-1,3-benzoxazole with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C, yielding 5-nitro-6-methyl-1,3-benzoxazole.
-
Reduction : Catalytic hydrogenation (H₂, 1 atm) over palladium on carbon (Pd/C) in ethanol converts the nitro group to an amine (92% yield).
Key Data :
Introduction of the 2-Methylphenyl Group
The 2-methyl substituent on the aniline is introduced via Friedel-Crafts alkylation:
-
React 5-amino-6-methyl-1,3-benzoxazole with methyl iodide (CH₃I) in the presence of aluminum chloride (AlCl₃) at 50°C (78% yield).
Synthesis of 2,3-Dichlorobenzoyl Chloride
Chlorination of Benzamide Derivatives
2,3-Dichlorobenzoyl chloride is prepared from 2,3-dichlorobenzoic acid:
-
Step 1 : Treat 2,3-dichlorobenzoic acid with thionyl chloride (SOCl₂) at 70°C for 3 hours, achieving near-quantitative conversion.
-
Step 2 : Distillation under reduced pressure isolates the acyl chloride (bp 120–122°C at 15 mmHg).
Optimization Note : Excess SOCl₂ (1.5 equiv) ensures complete conversion, while DMF (catalytic) accelerates the reaction.
Final Amide Coupling
Schotten-Baumann Reaction
Couple 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline with 2,3-dichlorobenzoyl chloride under basic conditions:
-
Dissolve the aniline intermediate in pyridine, add 2,3-dichlorobenzoyl chloride dropwise at 0°C, and stir for 12 hours at room temperature.
Characterization Data :
Alternative Method: Carbodiimide-Mediated Coupling
Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM:
Challenges and Optimization Strategies
Regioselectivity in Benzoxazole Formation
Purification of Hydrophobic Intermediates
-
Problem : Low solubility of the final amide in polar solvents.
-
Resolution : Employ gradient column chromatography (hexane/ethyl acetate, 4:1 to 1:1) followed by recrystallization.
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzamides and benzoxazole-containing derivatives, focusing on molecular features, physicochemical properties, and synthesis methodologies.
Structural Analogues in Agrochemicals
lists pesticidal benzamides such as etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and sulfentrazone (N-(2,4-dichloro-5-triazolylphenyl)methanesulfonamide). These compounds share the dichlorophenyl motif with the target molecule but differ in substituents and functional groups. For example:
- Sulfentrazone incorporates a triazole ring, which may enhance hydrogen bonding interactions, a feature absent in the target’s benzoxazole system.
These structural differences influence solubility and target specificity. The benzoxazole group in the target compound may improve stability against metabolic degradation compared to etobenzanid’s ether linkage .
Benzoxazole-Containing Derivatives
The compound 2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide (CAS 5715-59-3) is a close analogue, differing only in the substituents on the benzoxazole (5-ethyl vs. 6-methyl) and the phenyl group (4-substituted vs. 2-methyl-5-substituted) . Key comparisons include:
| Property | Target Compound | CAS 5715-59-3 |
|---|---|---|
| Molecular Weight | ~411.28 (estimated) | 411.28 |
| Density | ~1.36 g/cm³ (estimated) | 1.368 g/cm³ |
| Boiling Point | ~490°C (estimated) | 491.3°C |
| Substituents | 6-methyl-benzoxazole, 2-methylphenyl | 5-ethyl-benzoxazole, 4-phenyl |
| LogP | ~6.6 (estimated) | 6.689 |
The positional isomerism (5- vs. 6-methyl on benzoxazole) may also alter steric interactions in binding pockets .
Heterocyclic Sulfonamide Analogues
describes sulfonamide derivatives with pyrazole, triazole, and oxadiazole substituents. For example, N-(2-(1H-pyrazol-1-yl)phenyl)-2,3-dichlorobenzenesulfonamide (Compound 14) has a pyrazole ring instead of benzoxazole . Key contrasts:
- Sulfonamide vs. Benzamide Backbone : Sulfonamides generally exhibit higher acidity (due to −SO₂−NH−) compared to benzamides, influencing solubility and protein-binding interactions.
- Thermal Stability : The target compound’s benzamide core may confer higher melting points (e.g., Compound 14 melts at 152–154°C, while benzamides like CAS 5715-59-3 lack reported melting points) .
Biological Activity
The compound 2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide (often referred to as compound 2152-0090) has garnered attention in recent years due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C22H16Cl2N2O2
- Molecular Weight : 411.29 g/mol
- IUPAC Name : this compound
- LogP : 6.189 (indicating high lipophilicity)
- Water Solubility : LogSw -6.35 (very low solubility)
| Property | Value |
|---|---|
| Molecular Formula | C22H16Cl2N2O2 |
| Molecular Weight | 411.29 g/mol |
| LogP | 6.189 |
| Water Solubility (LogSw) | -6.35 |
| Polar Surface Area | 39.442 Ų |
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit a range of biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. The specific compound has shown promising results in preliminary studies:
- Antimicrobial Efficacy : Compounds containing the benzoxazole moiety have been documented to possess antimicrobial effects against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity.
- Anticancer Potential : Studies have indicated that similar compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study 1: Anticancer Activity
A study published in European Journal of Medicinal Chemistry explored the anticancer effects of benzoxazole derivatives. The results demonstrated that compounds similar to 2152-0090 exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Testing
In another investigation, researchers evaluated the antimicrobial properties of various benzoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results highlighted that certain substitutions on the benzoxazole ring enhanced antibacterial activity, suggesting a structure-activity relationship .
The proposed mechanisms for the biological activities of benzoxazole derivatives include:
- Inhibition of DNA/RNA synthesis : Many compounds interfere with nucleic acid synthesis, which is crucial for microbial growth and cancer cell proliferation.
- Induction of oxidative stress : Some derivatives may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis.
Q & A
Basic: What are the recommended synthetic routes for preparing 2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves multi-step protocols:
Benzoxazole Core Formation : React 2-amino-5-methylphenol with chloroacetyl chloride under reflux to generate the 6-methyl-1,3-benzoxazole intermediate.
Substituted Aniline Preparation : Introduce the 2-methyl group on the phenyl ring via Friedel-Crafts alkylation or directed ortho-metalation.
Amide Coupling : Use coupling agents like EDC/HOBt or PyBOP to conjugate the benzamide moiety to the substituted aniline.
Optimization Tips :
- Control temperature (<0°C) during benzoxazole formation to minimize side reactions.
- Employ anhydrous conditions for amide coupling to prevent hydrolysis.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Reference : Analogous protocols for benzoxazole-amide derivatives are detailed in crystallography-driven syntheses .
Advanced: How can researchers address challenges in crystallizing this compound, and what software tools validate its structural refinement?
Answer:
Crystallization Challenges :
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Polymorphism : Screen multiple conditions (temperature, anti-solvent addition) to isolate stable polymorphs.
Structural Validation : - X-ray Diffraction : Collect high-resolution data (≤1.0 Å) to resolve electron density ambiguities, particularly around the dichloro substituents.
- Software : Refine structures using SHELXL (for small-molecule crystallography) to model disorder or thermal motion. Validate hydrogen bonding (e.g., N–H⋯O/N interactions) using Mercury or Olex2 .
Basic: What biological targets or pathways are associated with this compound, and what assays confirm its activity?
Answer :
Putative Targets :
- Enzyme Inhibition : Likely targets include tyrosine kinases or bacterial enoyl-acyl carrier protein reductase (FabI), based on structural analogs .
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC determination).
Assay Design : - In Vitro Enzyme Assays : Use spectrophotometric methods (NADH depletion for FabI).
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to kinase ATP-binding pockets .
Advanced: How do researchers resolve contradictions in biological activity data across different studies?
Answer :
Common Contradictions : Discrepancies in IC₅₀ values may arise from:
- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration).
- Compound Purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).
Resolution Strategies : - Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays.
- Dose-Response Replication : Repeat studies under controlled conditions (triplicate runs, internal controls).
Reference : Best practices for assay reproducibility are emphasized in pharmacological studies .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer :
Essential Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dichloro and benzoxazole protons).
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (±2 ppm).
- X-ray Diffraction : Single-crystal analysis for unambiguous stereochemical assignment .
QC Workflow : - Combine TLC (for reaction monitoring) with HPLC-PDA (purity assessment) preceeding biological testing.
Advanced: How can substituent modifications (e.g., chloro vs. methoxy groups) impact this compound’s bioactivity?
Answer :
SAR Insights :
- Electron-Withdrawing Groups (Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).
- Methoxy Substitutions : Improve solubility but may reduce membrane permeability.
Methodology : - Analog Synthesis : Prepare derivatives via Suzuki-Miyaura coupling or nucleophilic substitution.
- Comparative Assays : Test analogs against the parent compound in parallel assays (e.g., enzymatic IC₅₀, logP measurements).
Reference : Structural analogs in crystallographic studies highlight substituent-dependent activity shifts .
Basic: What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetics?
Answer :
In Vitro Models :
- Microsomal Stability : Use liver microsomes (human/rat) to estimate metabolic half-life.
- Caco-2 Permeability : Assess intestinal absorption potential.
In Vivo Models : - Rodent Studies : Administer via oral gavage to measure bioavailability and tissue distribution.
- PK/PD Modeling : Link plasma concentration-time profiles to efficacy endpoints (e.g., bacterial load reduction).
Advanced: How can computational methods (e.g., MD simulations) elucidate this compound’s mechanism of action?
Answer :
Computational Workflow :
Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to study binding stability and conformational changes.
Free Energy Calculations : Use MM-PBSA to quantify binding free energy contributions.
ADMET Prediction : Employ SwissADME or ADMETLab to forecast toxicity and bioavailability.
Case Study : Docking studies on benzoxazole derivatives validate interactions with FabI’s catalytic triad .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
